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Abstract

Methylcobalamin (MeCbl), an active form of vitamin B12, is a unique organometallic cofactor
essential for a specific class of methyltransferase enzymes. Its core function revolves around a
reactive cobalt-carbon bond that facilitates the transfer of a methyl group. In humans, the
principal and most-studied methylcobalamin-dependent enzyme is methionine synthase
(MTR), which plays a pivotal role at the intersection of one-carbon metabolism, linking the
folate and methionine cycles. This guide provides an in-depth review of the biochemical
mechanisms, quantitative parameters, and experimental methodologies related to MeCbl-
dependent enzymes, with a primary focus on human methionine synthase. We detail its
catalytic and reactivation cycles, summarize key kinetic data, and provide validated
experimental protocols for activity assessment. Furthermore, we explore the broader context of
MeCbl-dependent reactions in microorganisms and discuss the clinical and pharmaceutical
relevance of MTR, particularly in metabolic disorders and as a potential chemotherapeutic
target.

Introduction to Methylcobalamin

Vitamin B12 derivatives, or cobalamins, are complex tetrapyrrolic corrinoids containing a
central cobalt atom.[1] The two biologically active forms in humans are methylcobalamin
(MeCbl) and adenosylcobalamin (AdoCbl).[2] Methylcobalamin is distinguished by a methyl
group covalently bonded to the cobalt ion, creating a stable yet reactive organometallic Co-C
bond.[2][3] This bond's chemistry is central to its biological function. In methyltransferase
reactions, the Co-C bond undergoes heterolytic cleavage, where the methyl group is
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transferred as a carbanion, cation, or radical, and the cobalt cycles between different oxidation
states, most notably the highly nucleophilic cob(l)alamin form.[1]

In mammals, MeCbl serves as an indispensable cofactor for a single, critical enzyme: the
cytosolic methionine synthase (MTR). A second B12-dependent enzyme, mitochondrial
methylmalonyl-CoA mutase, utilizes adenosylcobalamin and catalyzes a radical-based
iIsomerization reaction, highlighting the distinct biochemical roles of the two coenzyme forms.

Methionine Synthase (MTR): The Core MeCbl-
Dependent Enzyme

Methionine synthase (EC 2.1.1.13), also known as 5-methyltetrahydrofolate-homocysteine S-
methyltransferase, is the key enzyme linking the folate and methionine metabolic cycles. This
function is essential for two fundamental cellular processes:

» DNA Synthesis: By converting 5-methyltetrahydrofolate (5-MeTHF) to tetrahydrofolate (THF),
MTR regenerates the pool of THF required for the synthesis of purines and pyrimidines.

» Universal Methylation: By regenerating methionine from homocysteine, MTR ensures a
continuous supply for the synthesis of S-adenosylmethionine (SAM), the universal methyl
donor for the methylation of DNA, RNA, histones, and other proteins.

Metabolic Pathway: The Folate and Methionine Cycle
Intersection

MTR is the singular mammalian enzyme that metabolizes 5-MeTHF, the primary circulating
form of folate, to regenerate the active cofactor THF. This unique position makes it a crucial
regulatory point in one-carbon metabolism. A deficiency in MTR activity leads to the "folate
trap,” where folate derivatives accumulate as 5-MeTHF, inducing a functional folate deficiency
and impairing nucleotide biosynthesis.
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Caption: Intersection of the Folate and Methionine Cycles, highlighting MTR's central role.

Catalytic and Reactivation Mechanism

The catalytic cycle of MTR involves two sequential SN2 methyl transfer reactions. The enzyme
shuttles its cobalamin cofactor between a supernucleophilic cob(l)alamin state and a
methylcob(lll)alamin state.

o Step 1: The sulfur of homocysteine attacks the methyl group of enzyme-bound
methylcob(lll)alamin. This produces methionine and reduces the cofactor to cob(l)alamin.

e Step 2: The highly reactive cob(l)alamin attacks the methyl group of 5-
methyltetrahydrofolate, regenerating methylcob(lll)alamin and releasing tetrahydrofolate.
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The cob(l)alamin intermediate is highly sensitive to oxygen and can be oxidized to an inactive
cob(l)alamin state approximately once every 2000 catalytic turnovers. To regain activity, the
enzyme undergoes a reductive methylation process. In humans, this reactivation is catalyzed
by the enzyme methionine synthase reductase (MTRR), which uses SAM as the methyl donor
and NADPH as the ultimate source of electrons to reduce cob(ll)alamin back to the active
methylcob(lll)alamin form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10764317?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/414787/
https://pubmed.ncbi.nlm.nih.gov/414787/
https://www.tandfonline.com/doi/pdf/10.1080/09168451.2020.1715781
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/Methylcobalamin/
https://www.benchchem.com/product/b10764317#enzymatic-reactions-dependent-on-methylcobalamin-cofactor
https://www.benchchem.com/product/b10764317#enzymatic-reactions-dependent-on-methylcobalamin-cofactor
https://www.benchchem.com/product/b10764317#enzymatic-reactions-dependent-on-methylcobalamin-cofactor
https://www.benchchem.com/product/b10764317#enzymatic-reactions-dependent-on-methylcobalamin-cofactor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10764317?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

